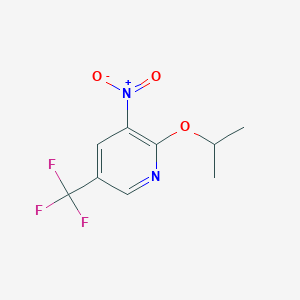
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylpropoxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2-(2-Methylpropoxy)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The methylpropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-(2-Methylpropoxy)-1-amino-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Trifluoromethyl Group: Known for its electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules.
Methylpropoxy Group: Can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-(2-Methylpropoxy)-1-nitrobenzene: Lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
2-(2-Methylpropoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, which can influence its chemical and biological properties.
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene: A positional isomer with potentially different reactivity and biological effects.
Uniqueness
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitro group and a trifluoromethyl group on the benzene ring can significantly influence its interactions with biological targets and its overall stability.
特性
IUPAC Name |
2-(2-methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(2)6-18-10-5-8(11(12,13)14)3-4-9(10)15(16)17/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCMWUAYDLLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-Nitro-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B8030631.png)
![N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine](/img/structure/B8030641.png)








